molecular formula C6H13NO3S B1527475 (1-Methanesulfonylpyrrolidin-3-yl)methanol CAS No. 1247485-38-6

(1-Methanesulfonylpyrrolidin-3-yl)methanol

Cat. No.: B1527475
CAS No.: 1247485-38-6
M. Wt: 179.24 g/mol
InChI Key: KJCHQQDMRBJYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methanesulfonylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H11NO4S It is a derivative of pyrrolidine, featuring a methanesulfonyl group attached to the first carbon and a hydroxymethyl group attached to the third carbon of the pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting from Pyrrolidine: One common synthetic route involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group.

  • Starting from 3-Aminopyrrolidine: Another approach involves the methanesulfonylation of 3-aminopyrrolidine followed by reductive amination with formaldehyde.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: (1-Methanesulfonylpyrrolidin-3-yl)carboxylic acid.

  • Reduction: (1-Methylpyrrolidin-3-yl)methanol.

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(1-Methanesulfonylpyrrolidin-3-yl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Methanesulfonylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(1-Methanesulfonylpyrrolidin-3-yl)methanol is structurally similar to other pyrrolidine derivatives, such as:

  • Pyrrolidine itself: A simpler cyclic amine without the methanesulfonyl or hydroxymethyl groups.

  • 3-Methanesulfonylpyrrolidine: A pyrrolidine derivative with a methanesulfonyl group but lacking the hydroxymethyl group.

  • 3-Hydroxymethylpyrrolidine: A pyrrolidine derivative with a hydroxymethyl group but lacking the methanesulfonyl group.

Uniqueness: The combination of the methanesulfonyl and hydroxymethyl groups in this compound provides unique chemical properties that distinguish it from its simpler counterparts. These properties make it valuable in various research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHQQDMRBJYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247485-38-6
Record name (1-methanesulfonylpyrrolidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methanesulfonylpyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Methanesulfonylpyrrolidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Methanesulfonylpyrrolidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Methanesulfonylpyrrolidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Methanesulfonylpyrrolidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Methanesulfonylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.